5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenoxy group, a trifluoromethyl group, and a pyrazole ring. These structural features contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with androgen receptors .
Mode of Action
It is suggested that similar compounds act as agonists of the androgen receptor . This means that they bind to these receptors and activate them, leading to a series of changes in the cell.
Biochemical Pathways
As an androgen receptor agonist, it could potentially influence pathways related to androgen signaling .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp3a4, ugt1a1, and ugt2b7 . They also have a high bioavailability and are excreted mainly through feces and urine .
Result of Action
As an androgen receptor agonist, it could potentially lead to changes in gene expression and protein synthesis related to androgen signaling .
Preparation Methods
The synthesis of 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-cyanophenol with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-cyanophenoxy derivatives: These compounds share the cyanophenoxy group but differ in other functional groups.
Trifluoromethyl pyrazoles: These compounds have the trifluoromethyl group and pyrazole ring but lack the cyanophenoxy group. The uniqueness of this compound lies in its ability to combine these functional groups, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O/c1-20-12(10(7-18)11(19-20)13(14,15)16)21-9-4-2-8(6-17)3-5-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYKEAMCLPIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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